molecular formula C17H21N3O4 B7351191 N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Katalognummer B7351191
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: PBNXUTLZUUSAOA-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'MK-2206' and is a selective allosteric inhibitor of AKT, a protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Wirkmechanismus

MK-2206 functions as a selective allosteric inhibitor of AKT, a protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. AKT is activated by phosphorylation, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. MK-2206 binds to a specific site on AKT, causing a conformational change that inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
MK-2206 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, MK-2206 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MK-2206 for lab experiments is its selectivity for AKT, which allows for the specific targeting of this protein kinase. Additionally, MK-2206 has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of MK-2206 is its poor solubility, which can limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on MK-2206, including the development of more potent and selective inhibitors of AKT, the investigation of the combination of MK-2206 with other anticancer drugs, and the exploration of its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further research is needed to elucidate the long-term safety and efficacy of MK-2206 in clinical trials.

Synthesemethoden

The synthesis of MK-2206 involves a multi-step process that includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with (3R,4R)-4-methoxyoxane-3-carbonyl chloride to yield the desired product.

Wissenschaftliche Forschungsanwendungen

MK-2206 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, MK-2206 has shown promising results in inhibiting the growth and survival of cancer cells, particularly in tumors that are resistant to conventional chemotherapy. Additionally, MK-2206 has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and gemcitabine. In diabetes research, MK-2206 has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes. In neurodegenerative disorder research, MK-2206 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-5-3-4-11(8-12)13-9-14(20-19-13)17(21)18-15-10-24-7-6-16(15)23-2/h3-5,8-9,15-16H,6-7,10H2,1-2H3,(H,18,21)(H,19,20)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNXUTLZUUSAOA-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.